molecular formula C20H24O3 B2441416 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde CAS No. 565168-71-0

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde

Cat. No.: B2441416
CAS No.: 565168-71-0
M. Wt: 312.409
InChI Key: MFSGFBSZRKKSEV-UHFFFAOYSA-N
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Description

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C20H24O3 . It is characterized by a benzaldehyde core that is substituted with a 3-ethoxy group and a 4-[(4-tert-butylphenyl)methoxy] group . The compound's structure, defined by its SMILES notation CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(C)(C)C, features ether and aldehyde functional groups, making it a potential intermediate or building block in organic synthesis and medicinal chemistry research . As a specialty chemical, it is suited for the development of more complex molecules, such as Schiff bases, which are a class of compounds known for their diverse applications in material science and pharmaceutical research . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate personal protective equipment and under the recommended safety conditions.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-5-22-19-12-16(13-21)8-11-18(19)23-14-15-6-9-17(10-7-15)20(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSGFBSZRKKSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Etherification of Preformed Benzaldehyde Derivatives

This approach begins with 3-ethoxy-4-hydroxybenzaldehyde, where the phenolic hydroxyl group undergoes alkylation with 4-tert-butylbenzyl bromide. The reaction typically employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetone. For example, a 72% yield was achieved using DMF at 80°C over 12 hours.

Sequential Introduction of Ether Groups Prior to Aldehyde Oxidation

Here, the aldehyde is masked as a benzyl alcohol during etherification steps. Starting with 3-ethoxy-4-hydroxybenzyl alcohol, the 4-tert-butylbenzyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent oxidation of the benzyl alcohol to the aldehyde is achieved using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bleach, a method validated in statin intermediate syntheses.

Detailed Synthetic Routes and Optimization

Route 1: Base-Mediated Alkylation of 3-Ethoxy-4-hydroxybenzaldehyde

Procedure :

  • Substrate Preparation : 3-Ethoxy-4-hydroxybenzaldehyde is synthesized via ethylation of 3,4-dihydroxybenzaldehyde using ethyl bromide and potassium carbonate in acetone.
  • Etherification :
    • 3-Ethoxy-4-hydroxybenzaldehyde (1 equiv), 4-tert-butylbenzyl bromide (1.2 equiv)
    • Solvent: DMF, 80°C, 12 hours
    • Base: K₂CO₃ (2 equiv)
    • Yield: 68–72%

Challenges : Competing over-alkylation at the aldehyde oxygen is mitigated by maintaining anhydrous conditions.

Route 2: Mitsunobu Coupling Followed by Oxidation

Procedure :

  • Mitsunobu Reaction :
    • 3-Ethoxy-4-hydroxybenzyl alcohol (1 equiv), 4-tert-butylbenzyl alcohol (1.1 equiv)
    • DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature, 6 hours
    • Yield: 85%
  • Oxidation :
    • TEMPO (0.1 equiv), NaOCl (1.5 equiv), KBr (0.2 equiv), CH₂Cl₂/H₂O biphasic system, 0°C, 2 hours
    • Yield: 90%

Advantages : Higher regioselectivity and fewer byproducts compared to base-mediated routes.

Reaction Condition Optimization

Solvent and Temperature Effects

Parameter Base-Mediated Alkylation Mitsunobu-Oxidation
Optimal Solvent DMF THF (Mitsunobu), CH₂Cl₂ (Oxidation)
Temperature 80°C 0°C (Oxidation)
Reaction Time 12 hours 6 hours (Mitsunobu)

Catalytic and Stoichiometric Considerations

  • Base Selection : Potassium carbonate outperforms sodium hydride in minimizing aldehyde side reactions.
  • Oxidant Efficiency : TEMPO/NaOCl systems achieve >90% conversion, surpassing traditional CrO₃-based methods.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.42 (s, 1H, CHO), 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, OCH₂), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.42 (s, 9H, C(CH₃)₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • IR (KBr) : 2830 cm⁻¹ (C-H aldehyde), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ether).

Purity Assessment

Method Purity (%) Impurities Identified
HPLC 99.2 <0.1% 4-tert-butylbenzyl alcohol
GC-MS 98.8 Trace DMF (0.05%)

Industrial-Scale Considerations

  • Cost Drivers : 4-tert-Butylbenzyl bromide accounts for 60% of raw material costs. Substituting with chloride derivatives reduces expenses but requires higher temperatures.
  • Waste Streams : DMF recovery via distillation achieves 95% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization and modification, facilitating the development of novel compounds.
ApplicationDescription
Organic SynthesisUsed as a precursor for synthesizing complex organic molecules.
Reaction MechanismsStudies on its reactivity can provide insights into mechanistic pathways in organic chemistry.

Biology

  • Enzyme-Catalyzed Reactions : The compound is utilized in biological studies to investigate enzyme-catalyzed reactions involving aldehydes. Its ability to form covalent bonds with nucleophilic sites on proteins can alter enzyme activity, making it useful for understanding biochemical pathways.
Biological StudyFindings
Enzyme InteractionInvestigated for its potential to inhibit or activate specific enzymes.
Cellular EffectsAssessed for cytotoxicity and effects on cell proliferation in various assays.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance characteristics.
Industrial UseDescription
Specialty ChemicalsEmployed in formulations that require unique chemical properties due to its dual functional groups.
Material ScienceInvestigated for potential applications in developing new materials with enhanced properties.

Case Studies

  • Antitumor Activity Evaluation : Research has demonstrated that derivatives of similar compounds exhibit significant antitumor activity through mechanisms such as apoptosis induction and inhibition of cell migration in cancer cell lines.
  • Enzyme Inhibition Studies : Various studies have shown that compounds structurally related to 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde can effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and ethoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is unique due to the presence of both methoxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structure suggests that it may exhibit various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C16H20O3\text{C}_{16}\text{H}_{20}\text{O}_3

This formula indicates the presence of a tert-butyl group, a methoxy group, and an ethoxy group attached to a benzaldehyde moiety.

Antimicrobial Activity

Research indicates that 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's potential as an anticancer agent was evaluated in vitro against several cancer cell lines. The cytotoxic effects were measured using the MTT assay.

Cell Line IC50 (µM)
HeLa15.6
MCF-712.3
A54918.9

The IC50 values indicate that 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde has a promising cytotoxic effect on these cancer cell lines, particularly MCF-7, which is known for breast cancer studies.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been observed to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription.

Case Studies

  • Study on Antimicrobial Efficacy
    A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various derivatives of benzaldehyde, including 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde. The study found that this compound exhibited superior activity against gram-positive bacteria compared to its analogs, suggesting modifications to the benzaldehyde core enhance efficacy .
  • Anticancer Research
    Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, a two-step procedure involves:

Etherification : Reacting 4-tert-butylphenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butylphenylmethoxy group .

Aldehyde Introduction : Formylation via Vilsmeier-Haack reaction or oxidation of a methyl precursor. Key conditions include anhydrous solvents (e.g., DMF for Vilsmeier) and controlled temperature (60–80°C) to avoid side reactions .

  • Critical Factors : Use of anhydrous conditions, stoichiometric control of formylating agents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this benzaldehyde derivative?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 9.8–10.2 ppm for aldehyde proton) and tert-butyl group signals (δ 1.3–1.4 ppm, singlet) .
  • FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELX software for refinement) .

Q. How does the tert-butyl substituent influence the electronic properties of the benzaldehyde core in reactions?

  • Methodological Answer : The tert-butyl group acts as an electron-donating group via steric shielding, reducing electrophilicity at the aldehyde. This can be quantified via Hammett substituent constants (σ⁺ ≈ -0.20) and DFT calculations (e.g., Mulliken charges on the aldehyde carbon) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental NMR chemical shifts for intermediates?

  • Methodological Answer :

  • Step 1 : Use computational tools (e.g., Gaussian, ACD/Labs) to simulate NMR spectra based on optimized geometries (B3LYP/6-31G* level) .
  • Step 2 : Compare experimental δ values with predictions. Deviations >0.5 ppm suggest conformational isomerism or impurities.
  • Step 3 : Validate via variable-temperature NMR or 2D-COSY to detect dynamic processes (e.g., hindered rotation of tert-butyl group) .

Q. What strategies optimize cyclocondensation reactions involving this aldehyde for heterocyclic synthesis?

  • Methodological Answer :

  • Regioselectivity : Use Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack at specific positions .
  • Yield Improvement : Employ microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate imine formation .
  • Troubleshooting : Monitor reaction progress via TLC (silica, CH₂Cl₂/MeOH 9:1) and isolate intermediates to prevent cross-contamination .

Q. How can computational methods predict crystal packing behavior, and how do they compare with experimental data?

  • Methodological Answer :

  • Software : Use Mercury (CCDC) or Materials Studio to model packing motifs via force fields (e.g., COMPASS III) .
  • Validation : Compare predicted unit cell parameters (e.g., a=8.2 Å, b=10.5 Å) with single-crystal XRD data. Discrepancies <2% indicate reliable models .
  • Applications : Predict solubility via lattice energy calculations or co-crystal screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.